3-Hydroxybutyl methacrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

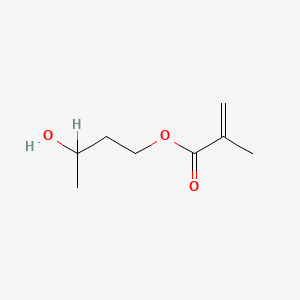

This structural motif distinguishes it from other methacrylates, as the hydroxyl group introduces polarity and hydrogen-bonding capacity. Such properties enhance its utility in hydrophilic polymers, biomedical materials (e.g., hydrogels), and coatings requiring controlled solubility .

Análisis De Reacciones Químicas

Polymerization Reactions

3-Hydroxybutyl methacrylate undergoes free radical polymerization to form poly(this compound) (P3MA). Key details include:

-

Initiators : Benzoyl peroxide, azobisisobutyronitrile (AIBN), or controlled polymerization agents like copper(I) chloride with ligands (e.g., PMDETA) .

-

Conditions : Typically conducted at elevated temperatures (80–90°C) under nitrogen atmosphere .

-

Controlled/Living Polymerization : Achieved using atom-transfer radical polymerization (ATRP) with initiators such as ethyl α-bromoisobutyrate (EBriB) and catalysts like CuCl .

Table 1: Polymerization Conditions and Outcomes

| Initiator/Catalyst | Temperature (°C) | Solvent | Product | Molecular Weight (Mn) | PDI |

|---|---|---|---|---|---|

| AIBN | 80–90 | DMAc | P3MA | 8.21×10³ | 1.11 |

| CuCl/PMDETA/EBriB | 90 | Anisole | PMMA | Not specified | NA |

Mechanism

Polymerization proceeds via chain-growth mechanisms, where free radicals abstract hydrogen atoms from monomers, propagating the chain .

Hydrolysis Reactions

This compound hydrolyzes under acidic or basic conditions to regenerate its precursors: methacrylic acid and 3-hydroxybutanol.

-

Catalysts : Acidic (e.g., sulfuric acid) or basic conditions .

-

Byproducts : Potential formation of crotonic acid (CA) via dehydration of 3-hydroxybutanol under prolonged reaction times .

Table 2: Hydrolysis Conditions and Products

| Catalyst | Temperature (°C) | Products |

|---|---|---|

| Acidic (e.g., H₂SO₄) | Not specified | Methacrylic acid + 3-hydroxybutanol |

| Basic (e.g., NaOH) | Not specified | Methacrylic acid + 3-hydroxybutanol |

Mechanism Insights

Acid-catalyzed hydrolysis involves protonation of the ester carbonyl, followed by nucleophilic attack by water. The reaction is influenced by solvent miscibility and water content, as observed in biphasic systems .

Esterification and Transesterification

This compound can react with alcohols or acids to form alternative esters.

-

Esterification : Acid-catalyzed reactions with alcohols (e.g., ethanol) yield new esters.

-

Transesterification : Enzymatic processes (e.g., CAL-B lipase) enable selective ester exchange, as demonstrated in the synthesis of (R)-3-hydroxybutyl-(R)-3-hydroxybutyrate .

Table 3: Transesterification Example

| Reactants | Catalyst | Product | Yield |

|---|---|---|---|

| Racemic 3-hydroxybutyl acetate | CAL-B lipase | (R)-3-hydroxybutyl-(R)-3-hydroxybutyrate | 48% |

Mechanism

Enzymatic transesterification involves nucleophilic attack by the hydroxyl group of 1,3-butandiol on the ester carbonyl, facilitated by lipase enzymes .

Inversion of Configuration

Inversion reactions involve converting (S)-3-hydroxybutyl derivatives to (R)-enantiomers via tosylation and SN2 displacement.

-

Procedure : Tosylation of the hydroxyl group, followed by substitution with triethylammonium acetate .

-

Outcome : Generates (R)-enantiomers with >90% diastereomeric ratio .

Table 4: Configuration Inversion

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| (S)-3-hydroxybutyl acetate | Tosyl chloride, Et₃N·AcO⁻ | (R)-3-hydroxybutyl acetate | High |

Analytical and Reaction Monitoring

Key analytical techniques include:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 3-Hydroxybutyl methacrylate and its metabolites in pharmacokinetic studies?

- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for precise quantification. For example, in studies on (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate, LC-MS/MS enabled tracking of D-β-hydroxybutyrate levels in plasma with high sensitivity . Validate methods using spiked matrices to ensure accuracy and reproducibility.

Q. How can researchers assess the purity of this compound in copolymer synthesis?

- Methodology : Employ gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to detect residual monomers. The USP 28 pharmacopeial guidelines for butyl methacrylate recommend GC with flame ionization detection (FID) for monomer quantification, ensuring compliance with purity thresholds (<0.1% residual monomers) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology : Use nitrile gloves, lab coats, and chemical goggles to prevent dermal/ocular exposure. Work under fume hoods to avoid inhalation of vapors. Waste should be neutralized with alkaline solutions (e.g., 10% NaOH) before disposal to minimize polymerization risks. Reference safety data sheets (SDS) for methacrylate derivatives, which emphasize flammability and sensitization hazards .

Advanced Research Questions

Q. How can copolymerization kinetics of this compound with methyl methacrylate be optimized for tailored material properties?

- Methodology : Use radical polymerization with azobisisobutyronitrile (AIBN) as an initiator. Monitor monomer conversion via Fourier-transform infrared (FTIR) spectroscopy or gravimetric analysis. Kinetic modeling (e.g., the Mayo-Lewis equation) helps predict copolymer composition based on reactivity ratios (e.g., r₁ for methyl methacrylate and r₂ for this compound) .

Q. What experimental designs are effective for studying environmental degradation of this compound-based polymers?

- Methodology : Accelerated aging tests under UV radiation (e.g., 340 nm, 0.35 W/m²) and immersion in simulated seawater (3.5% NaCl) or freshwater. Track molecular weight changes via gel permeation chromatography (GPC) and surface morphology via scanning electron microscopy (SEM). PMMA degradation studies show that UV exposure reduces molecular weight by 15–20% over 500 hours, a framework applicable to methacrylate derivatives .

Q. How can contradictions in toxicity data for methacrylate derivatives be resolved?

- Methodology : Conduct tiered testing:

- In vitro : Ames test (OECD 471) for genotoxicity and THP-1 cell assays for immunogenicity.

- In vivo : Subchronic oral toxicity studies in rodents (OECD 408) at 100–1000 mg/kg doses.

Discrepancies between studies may arise from impurity profiles (e.g., residual monomers); thus, cross-validate results with ultra-pure batches .

Q. What strategies improve the biocompatibility of this compound in biomedical applications?

- Methodology : Modify the polymer surface via plasma treatment or PEGylation to reduce protein adsorption. In vitro cytotoxicity assays (ISO 10993-5) using L929 fibroblasts and hemocompatibility tests (ASTM F756-17) are critical. For instance, copolymerizing with hydrophilic monomers (e.g., 2-hydroxyethyl methacrylate) enhances wettability and reduces thrombogenicity .

Q. Data Analysis and Experimental Design

Q. How should researchers design dose-response studies for this compound in metabolic studies?

- Methodology : Use nonlinear mixed-effects modeling (NONMEM) to analyze pharmacokinetic data. In a study on (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate, a two-compartment model with first-order absorption accurately described plasma concentration-time profiles . Include covariates like body weight and hepatic function to account for inter-subject variability.

Q. What statistical approaches are suitable for analyzing copolymer composition data?

- Methodology : Principal component analysis (PCA) or partial least squares regression (PLS-R) can correlate monomer ratios with material properties (e.g., glass transition temperature, tensile strength). For example, a PLS-R model for methyl methacrylate/2-ethoxyethyl methacrylate copolymers explained >90% variance in thermal stability .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Methacrylates

Structural and Functional Differences

The hydroxyl group’s position and chain length significantly influence reactivity and applications:

Physical and Chemical Properties

- Solubility : The hydroxyl group in this compound improves water solubility compared to n-butyl methacrylate but less than 2-hydroxyethyl methacrylate due to longer alkyl chain .

- Boiling Point : Estimated to be higher than n-butyl methacrylate (~160°C) but lower than 2-hydroxyethyl methacrylate (~250°C) due to chain length and polarity .

- Polymerization: Hydroxyl groups facilitate hydrogen bonding, slowing radical polymerization compared to non-polar analogs like n-butyl methacrylate .

Propiedades

Número CAS |

70103-32-1 |

|---|---|

Fórmula molecular |

C8H14O3 |

Peso molecular |

158.19 g/mol |

Nombre IUPAC |

3-hydroxybutyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C8H14O3/c1-6(2)8(10)11-5-4-7(3)9/h7,9H,1,4-5H2,2-3H3 |

Clave InChI |

VHNJXLWRTQNIPD-UHFFFAOYSA-N |

SMILES canónico |

CC(CCOC(=O)C(=C)C)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.